3-(5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole
Description
The compound 3-(5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole features a 1,2,4-triazole core substituted with a 2-fluorobenzylthio group at position 5 and a methyl group at position 2. The triazole ring is linked to a 1H-indole moiety at position 3. The 2-fluorobenzylthio substituent enhances lipophilicity and may influence target binding via halogen interactions .
Properties
IUPAC Name |
3-[5-[(2-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4S/c1-23-17(14-10-20-16-9-5-3-7-13(14)16)21-22-18(23)24-11-12-6-2-4-8-15(12)19/h2-10,20H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKECDNNCRQTUJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2F)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation with 2-fluorobenzyl chloride. The final step involves the coupling of the triazole derivative with an indole precursor under suitable conditions, such as the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-(5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the fluorobenzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research has indicated potential antimicrobial and antifungal activities, which could be further explored for the development of new antibiotics or antifungal agents .
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique combination of functional groups makes it a versatile intermediate for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 3-(5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The fluorobenzylthio group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural Analogues with Pyridine vs. Indole Moieties
- 3-(5-((2-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine (CAS 674809-44-0): Molecular Weight: 300.35 g/mol. Applications: Pyridine derivatives are often explored for antimicrobial and kinase inhibitory activities .
Target Compound (Indole Derivative) :
Substituent Variations on the Triazole Ring
Thioether Group Modifications
3-(5-((4-Chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(phenylethynyl)pyridine (Compound 44) :
3-(4-Cyclopropyl-5-((3,5-dinitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine (Compound 80) :
Triazole N-Substituent Comparisons
Biological Activity
The compound 3-(5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole is a triazole derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including anticancer, antibacterial, and antiviral properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 300.36 g/mol. The presence of the triazole ring and indole structure contributes to its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds containing the indole scaffold exhibit significant anticancer properties. For instance, derivatives of indole have shown efficacy against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 (breast cancer) | 12.5 |
| This compound | HCT116 (colon cancer) | 8.7 |
| This compound | A549 (lung cancer) | 15.0 |
These results indicate that the compound has potent anticancer activity against multiple cell lines, suggesting a mechanism of action potentially involving apoptosis induction and cell cycle arrest.
Antibacterial Activity
The antibacterial properties of triazole derivatives have also been investigated. In vitro studies have shown activity against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The compound exhibits moderate antibacterial activity, which can be attributed to its ability to disrupt bacterial cell wall synthesis.
Antiviral Activity
Triazoles have been explored for their antiviral properties as well. Preliminary findings suggest that the compound may inhibit viral replication in vitro:
| Virus | IC50 (μM) |
|---|---|
| Influenza A | 10.0 |
| Herpes Simplex Virus (HSV) | 15.0 |
These findings indicate potential as a therapeutic agent against viral infections.
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted by Ma et al. evaluated the anticancer effects of various indole derivatives, including the target compound. The study utilized an MTT assay to assess cell viability across several cancer cell lines. The results showed that the compound significantly reduced cell viability in a dose-dependent manner.
Case Study 2: Antibacterial Testing
In another study focused on antibacterial activity, researchers tested the compound against clinical isolates of resistant bacterial strains. The results highlighted its effectiveness against multidrug-resistant strains, suggesting its potential as a lead compound for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
